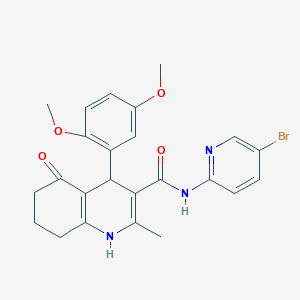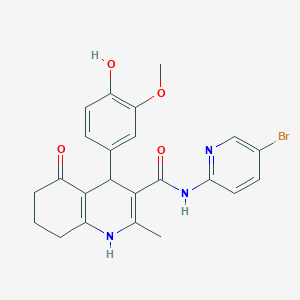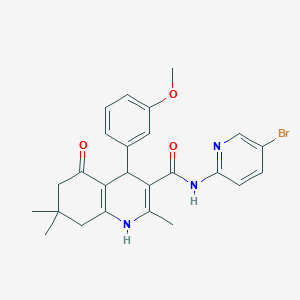
2-Benzylsulfanyl-1-phenothiazin-10-ylethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Benzylsulfanyl-1-phenothiazin-10-ylethanone is a chemical compound that belongs to the phenothiazine class of compounds. It has been widely used in scientific research due to its unique properties and potential applications in various fields. In
Wirkmechanismus
The mechanism of action of 2-Benzylsulfanyl-1-phenothiazin-10-ylethanone is not fully understood. However, it is believed to exhibit its pharmacological effects by modulating various cellular signaling pathways. It has been found to inhibit the production of reactive oxygen species (ROS) and to upregulate the expression of antioxidant enzymes. It has also been found to inhibit the activity of various enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) that are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
2-Benzylsulfanyl-1-phenothiazin-10-ylethanone has been found to exhibit various biochemical and physiological effects. It has been found to exhibit potent antioxidant and anti-inflammatory properties and has been investigated for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes. It has also been found to exhibit antimicrobial activity against various pathogens.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 2-Benzylsulfanyl-1-phenothiazin-10-ylethanone in lab experiments is its unique properties such as high thermal stability, good solubility, and high charge mobility. This makes it an ideal candidate for use in various organic electronic devices. However, one of the major limitations of using this compound is its high cost and limited availability.
Zukünftige Richtungen
There are several future directions for the research on 2-Benzylsulfanyl-1-phenothiazin-10-ylethanone. One of the major areas of research is in the development of new organic electronic devices such as OLEDs and OPVs. Another important area of research is in the development of new drugs based on the pharmacological properties of this compound. Further studies are also needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Synthesemethoden
The synthesis of 2-Benzylsulfanyl-1-phenothiazin-10-ylethanone involves the condensation of 2-bromo-1-phenothiazine with benzyl mercaptan in the presence of a base. The reaction is carried out in an organic solvent such as DMF or DMSO and requires careful control of reaction conditions such as temperature and reaction time. The product is then purified by recrystallization or column chromatography to obtain a pure sample.
Wissenschaftliche Forschungsanwendungen
2-Benzylsulfanyl-1-phenothiazin-10-ylethanone has been widely used in scientific research due to its potential applications in various fields. One of the major applications of this compound is in the field of organic electronics. It has been used as a hole-transporting material in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices. Its unique properties such as high thermal stability, good solubility, and high charge mobility make it an ideal candidate for use in these devices.
Another important application of 2-Benzylsulfanyl-1-phenothiazin-10-ylethanone is in the field of medicinal chemistry. It has been found to exhibit potent antioxidant and anti-inflammatory properties and has been investigated for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes. It has also been found to exhibit antimicrobial activity against various pathogens.
Eigenschaften
Produktname |
2-Benzylsulfanyl-1-phenothiazin-10-ylethanone |
|---|---|
Molekularformel |
C21H17NOS2 |
Molekulargewicht |
363.5 g/mol |
IUPAC-Name |
2-benzylsulfanyl-1-phenothiazin-10-ylethanone |
InChI |
InChI=1S/C21H17NOS2/c23-21(15-24-14-16-8-2-1-3-9-16)22-17-10-4-6-12-19(17)25-20-13-7-5-11-18(20)22/h1-13H,14-15H2 |
InChI-Schlüssel |
UPAXVNOSBQPYCY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CSCC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42 |
Kanonische SMILES |
C1=CC=C(C=C1)CSCC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




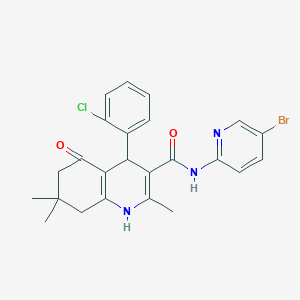
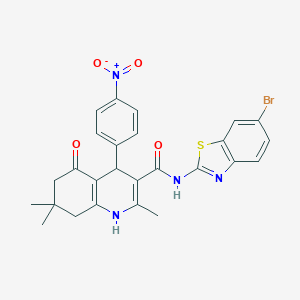
![2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B304222.png)






